

Confirming the Structure of Fmoc-Dab-OH using NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-dab-oh*

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules in pharmaceutical and chemical research. For scientists working with non-proteinogenic amino acids, such as N- α -(9-fluorenylmethoxycarbonyl)-2,4-diaminobutyric acid (**Fmoc-Dab-OH**), NMR provides definitive confirmation of the structure and purity of the compound. This guide offers a comparative analysis of expected NMR chemical shifts for **Fmoc-Dab-OH**, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's key structural features.

Predicted NMR Data for Fmoc-Dab-OH

Due to the limited availability of fully assigned public NMR data for **Fmoc-Dab-OH**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of spectral data for the constituent parts of the molecule—the Fmoc protecting group and the 2,4-diaminobutyric acid (Dab) backbone—as well as data from structurally similar Fmoc-protected amino acids. The use of a deuterated solvent such as DMSO- d_6 is common for this class of compounds, and the predicted shifts are based on this solvent environment.

Table 1: Predicted ^1H NMR Chemical Shifts for **Fmoc-Dab-OH** in DMSO- d_6

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|------------------------------|--------------------------------|--------------|--|
| Fmoc H1, H8 | 7.89 | d | Aromatic protons adjacent to the fluorenyl bridge. |
| Fmoc H4, H5 | 7.72 | d | Aromatic protons. |
| Fmoc H2, H7 | 7.42 | t | Aromatic protons. |
| Fmoc H3, H6 | 7.33 | t | Aromatic protons. |
| Fmoc H9 | 4.25 | t | Methine proton of the fluorenyl group. |
| Fmoc CH ₂ | 4.35 | d | Methylene protons of the carbamate linker. |
| α-CH | 3.80 - 4.20 | m | Alpha-proton of the diaminobutyric acid backbone. |
| β-CH ₂ | 1.80 - 2.10 | m | Beta-protons of the diaminobutyric acid backbone. |
| γ-CH ₂ | 2.70 - 3.00 | m | Gamma-protons of the diaminobutyric acid backbone. |
| NH (Fmoc) | 7.50 - 8.00 | d | Amide proton of the Fmoc protecting group. |
| NH ₂ (side-chain) | 7.00 - 8.00 | br s | Amine protons on the side chain (may exchange with water). |
| COOH | 12.0 - 13.0 | br s | Carboxylic acid proton (may exchange with water). |

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Fmoc-Dab-OH** in DMSO- d_6

| Carbons | Predicted Chemical Shift (ppm) | Notes |
|----------------------|--------------------------------|---|
| Fmoc C=O | 156.1 | Carbonyl carbon of the carbamate. |
| COOH | 173.0 - 175.0 | Carboxylic acid carbon. |
| Fmoc C4a, C4b | 143.9 | Quaternary aromatic carbons. |
| Fmoc C8a, C9a | 140.7 | Quaternary aromatic carbons. |
| Fmoc C1, C8 | 127.6 | Aromatic carbons. |
| Fmoc C4, C5 | 127.1 | Aromatic carbons. |
| Fmoc C2, C7 | 125.3 | Aromatic carbons. |
| Fmoc C3, C6 | 120.1 | Aromatic carbons. |
| Fmoc CH ₂ | 65.6 | Methylene carbon of the carbamate linker. |
| Fmoc C9 | 46.7 | Methine carbon of the fluorenyl group. |
| α -C | 53.0 - 56.0 | Alpha-carbon of the diaminobutyric acid backbone. |
| β -C | 30.0 - 35.0 | Beta-carbon of the diaminobutyric acid backbone. |
| γ -C | 38.0 - 42.0 | Gamma-carbon of the diaminobutyric acid backbone. |

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ^1H and ^{13}C NMR spectra to confirm the structure of **Fmoc-Dab-OH**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **Fmoc-Dab-OH** sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter.

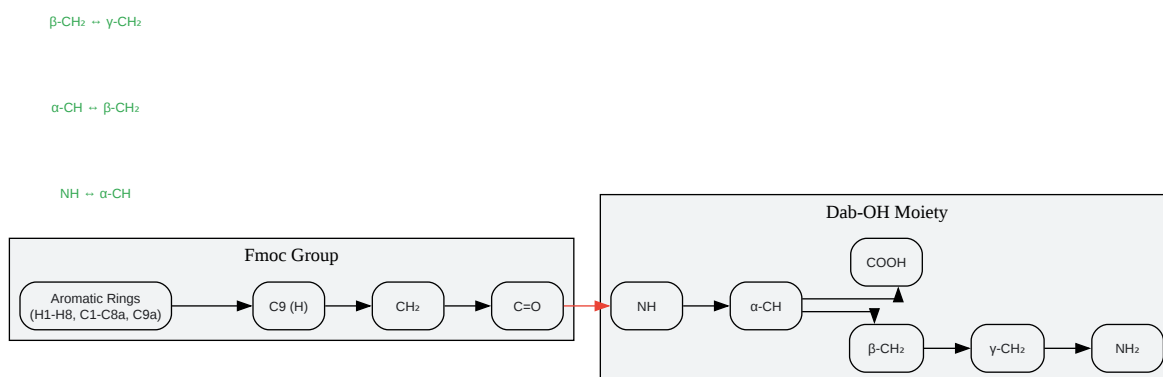
2. NMR Instrument Setup and Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- Temperature: Set the sample temperature to 298 K (25 °C).
- ¹H NMR Acquisition:
 - Tune and match the proton probe.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters:
 - Spectral width: 16 ppm
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-2 seconds
 - Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters:

- Spectral width: 220-250 ppm
- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation delay: 2-5 seconds
- Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[\[1\]](#)
- 2D NMR (Optional but Recommended for Unambiguous Assignment):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the diaminobutyric acid spin system ($\alpha\text{-CH}$, $\beta\text{-CH}_2$, $\gamma\text{-CH}_2$).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ^1H and ^{13}C signals.

Visualization of Fmoc-Dab-OH Structure and Key NMR Correlations

The following diagram, generated using Graphviz, illustrates the chemical structure of **Fmoc-Dab-OH** and highlights the key proton and carbon atoms for NMR analysis.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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